Tetrahydro-2H-thiopyran-4-carboxylic acid

Catalog No.
S740349
CAS No.
89489-53-2
M.F
C6H10O2S
M. Wt
146.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-2H-thiopyran-4-carboxylic acid

CAS Number

89489-53-2

Product Name

Tetrahydro-2H-thiopyran-4-carboxylic acid

IUPAC Name

thiane-4-carboxylic acid

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

InChI

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)

InChI Key

SCKSQOIXSGPVJS-UHFFFAOYSA-N

SMILES

C1CSCCC1C(=O)O

Canonical SMILES

C1CSCCC1C(=O)O

Tetrahydro-2H-thiopyran-4-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H10O2SC_6H_{10}O_2S and a molecular weight of approximately 146.21 g/mol. This compound features a thiopyran ring structure, characterized by a six-membered ring containing one sulfur atom and five carbon atoms, along with a carboxylic acid functional group at the fourth position. The compound appears as a white to light yellow solid and is soluble in various organic solvents, making it useful in chemical synthesis and research applications .

As research on THTPA is ongoing, its mechanism of action remains unknown. However, its potential applications in proteomics suggest it might interact with proteins, but the specific details of this interaction are not documented [].

Organic Synthesis:

  • Precursor Molecule: Due to its functional groups (carboxyl and thioether), THTPCA has the potential to serve as a building block for the synthesis of more complex molecules. Researchers are exploring its use as a starting material for the preparation of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. [PubChem, Tetrahydro-2H-thiopyran-4-carboxylic acid, ]

Medicinal Chemistry:

  • Drug Discovery: THTPCA's structural similarity to certain biologically active molecules has sparked interest in its potential as a lead compound for drug discovery. Researchers are investigating its interactions with various biological targets to assess its potential therapeutic effects. However, more research is needed to determine its efficacy and safety. [PubChem, Tetrahydro-2H-thiopyran-4-carboxylic acid, ]

Material Science:

  • Functional Materials Design: The unique properties of THTPCA, such as its potential to form hydrogen bonds and its ring structure, could be valuable for the design of functional materials. Researchers are exploring its potential applications in areas like polymer synthesis and the development of new materials with specific properties. [This is a developing field, and specific research findings are not yet widely available]
Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, releasing carbon dioxide and forming a corresponding thiopyran derivative.
  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in the preparation of more complex molecules .

Research on the biological activity of tetrahydro-2H-thiopyran-4-carboxylic acid is limited but suggests potential pharmacological properties. Compounds with similar structures have been noted for their anti-inflammatory and antimicrobial activities. Preliminary studies indicate that tetrahydro-2H-thiopyran-4-carboxylic acid may exhibit some degree of biological activity, although specific mechanisms and efficacy require further investigation .

Several methods have been developed for synthesizing tetrahydro-2H-thiopyran-4-carboxylic acid:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both sulfur and carboxylic acid functionalities.
  • Reduction Reactions: Starting from 2H-thiopyran derivatives, reduction processes can yield tetrahydro derivatives, followed by carboxylation to introduce the carboxylic acid group.
  • Chemical Modification: Existing thiopyran compounds can be modified through various chemical transformations to obtain tetrahydro-2H-thiopyran-4-carboxylic acid.

These synthetic routes are essential for obtaining the compound for research and application purposes .

Tetrahydro-2H-thiopyran-4-carboxylic acid has several potential applications:

  • Pharmaceutical Research: Its unique structure may contribute to the development of new therapeutic agents.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex sulfur-containing compounds.
  • Material Science: Potential applications in developing new materials or polymers due to its unique chemical properties.

The compound's versatility makes it valuable in various fields of research .

Tetrahydro-2H-thiopyran-4-carboxylic acid shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Feature
1,1-Dioxothiane-4-carboxylic acidDioxothianeContains two oxygen atoms in the ring
2-Thiophenecarboxylic acidThiopheneAromatic ring structure
3-Thiomorpholinecarboxylic acidThiomorpholineContains a morpholine ring

The uniqueness of tetrahydro-2H-thiopyran-4-carboxylic acid lies in its saturated thiopyran structure combined with a carboxylic acid group, which distinguishes it from other sulfur-containing compounds that may have unsaturation or different ring structures .

Molecular Structure and Configuration

Tetrahydro-2H-thiopyran-4-carboxylic acid represents a six-membered saturated heterocyclic compound with the molecular formula C₆H₁₀O₂S and a molecular weight of 146.20 grams per mole [1]. The compound features a thiopyran ring system where a sulfur atom replaces one of the carbon atoms in a cyclohexane framework, with a carboxylic acid functional group attached at the 4-position [2]. The Chemical Abstracts Service registry number for this compound is 89489-53-2, and it is catalogued under the MDL number MFCD09879921 [3] [1].

The molecular architecture consists of a saturated six-membered ring containing five carbon atoms and one sulfur atom, designated as a tetrahydrothiopyran or thiane ring system [2] [1]. The carboxylic acid substituent at the 4-position introduces additional structural complexity through its capacity for hydrogen bonding and ionic interactions [4]. The compound exists predominantly as hydrogen-bonded dimers in condensed phases, similar to other carboxylic acids, with characteristic infrared absorption patterns extending from 2500 to 3300 reciprocal centimeters for the hydroxyl stretching vibration [4].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the carboxylic acid proton appearing in the highly deshielded region between 10 and 12 parts per million due to the combined effects of oxygen electronegativity and carbonyl anisotropy [4]. The ring protons display chemical shifts typically ranging from 1.5 to 4.0 parts per million, with multiplicity patterns dependent upon the conformational state of the molecule [5].

Table 1: Physical and Chemical Properties Comparison

PropertyTetrahydro-2H-thiopyran-4-carboxylic acidOxygen Analog (Tetrahydro-2H-pyran-4-carboxylic acid)
Molecular FormulaC₆H₁₀O₂SC₆H₁₀O₃
Molecular Weight (g/mol)146.20130.14
CAS Number89489-53-25337-03-1
MDL NumberMFCD09879921MFCD00031016
Melting Point (°C)111-112.587-91
Density (g/cm³)1.2±0.11.1066
Boiling Point (°C)301.8±35.0115/20 mmHg
Flash Point (°C)136.3±25.9N/A
LogP0.85N/A
pKa (predicted)N/A4.43±0.20

Conformational Analysis

The conformational behavior of tetrahydro-2H-thiopyran-4-carboxylic acid follows patterns similar to other six-membered ring systems, with the chair conformation representing the most stable arrangement [6] [7]. However, the presence of the sulfur heteroatom introduces unique conformational features that distinguish it from purely carbocyclic analogs [8] [9]. The thiopyran ring exhibits conformational flexibility with interconversion between chair and boat forms, though the chair conformation predominates under normal conditions [10] [11].

Conformational analysis reveals that the ring adopts a chair-like geometry with the sulfur atom occupying a position analogous to a methylene carbon in cyclohexane [6]. The conformational equilibrium can be influenced by temperature, with low-temperature nuclear magnetic resonance studies revealing distinct conformers that undergo rapid interconversion at ambient conditions [12]. The ring flip barrier is generally lower than that observed for cyclohexane due to the longer carbon-sulfur bonds compared to carbon-carbon bonds [13].

The carboxylic acid substituent at the 4-position can adopt either axial or equatorial orientations, with the preference dependent upon solvent effects, intermolecular interactions, and steric considerations [14]. Studies on substituted tetrahydrothiopyran derivatives indicate that electrostatic interactions play a significant role in determining conformational preferences, particularly when electronegative substituents are present [9] [8].

Quantum chemical calculations using density functional theory methods have elucidated the role of hyperconjugative and electrostatic interactions in stabilizing specific conformers [8]. Natural bonding orbital analysis demonstrates that the sulfur atom's electron density distribution affects the overall ring geometry and influences the conformational equilibrium [9].

Table 3: Conformational Analysis Parameters

ParameterTetrahydrothiopyranTetrahydropyran (Reference)
Preferred Ring ConformationChairChair
Ring Flip Barrier (kcal/mol)Lower than cyclohexane~10.8
Chair-Boat Energy Difference (kcal/mol)Favors chair form~5-7
Axial vs Equatorial PreferenceContext dependentEquatorial generally favored
Ring Puckering (Q value)Variable with substitution~0.6 Å
Pseudo-rotation Phase Angle (φ)Flexible~0°
Temperature DependenceObservable at low temperaturesRapid equilibration at RT

Crystallographic Studies

Crystallographic investigations of tetrahydrothiopyran derivatives provide detailed insights into solid-state molecular geometry and intermolecular packing arrangements [10] [11]. X-ray diffraction studies reveal that thiopyran rings consistently adopt chair-like conformations in the crystalline state, with specific geometric parameters that reflect the influence of the sulfur heteroatom [15].

Single crystal structure determinations of related thiopyran compounds demonstrate that the ring adopts a "puckered-chair" conformation with characteristic bond lengths and angles [15]. The carbon-sulfur bond lengths typically measure approximately 1.82 Angstroms, significantly longer than the carbon-carbon bonds in the ring, which average around 1.54 Angstroms [16]. These geometric features contribute to the conformational flexibility observed in solution-state studies [12].

Crystal packing analyses reveal that intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid functional group, play crucial roles in determining solid-state structure [11]. The thiopyran rings in crystalline environments often exhibit half-chair conformations with specific dihedral angles that optimize intermolecular contacts [11]. Crystallographic data indicate that the mean plane orientations between different ring systems can vary significantly depending upon substituent patterns and packing forces [11].

Temperature-dependent crystallographic studies show that thermal motion affects the apparent geometry of the thiopyran ring, with increased thermal parameters at higher temperatures reflecting enhanced conformational mobility [10]. The crystal structures typically reveal space groups that accommodate the molecular symmetry requirements while optimizing intermolecular interactions [15].

Comparative Analysis with Oxygen Analogs

The structural comparison between tetrahydro-2H-thiopyran-4-carboxylic acid and its oxygen analog, tetrahydro-2H-pyran-4-carboxylic acid, reveals significant differences attributable to the heteroatom substitution [17] [18]. The sulfur-containing compound exhibits a higher molecular weight (146.20 versus 130.14 grams per mole) and correspondingly different physical properties including melting point, density, and boiling point characteristics [19] [20].

The most prominent structural difference lies in the bond lengths and angles within the six-membered ring [21]. Carbon-sulfur bonds (approximately 1.82 Angstroms) are substantially longer than carbon-oxygen bonds (approximately 1.43 Angstroms), resulting in altered ring geometry and conformational preferences [7]. This difference affects the overall ring pucker and influences the spatial arrangement of substituents [18].

Conformational analysis studies demonstrate that both compounds prefer chair conformations, but the energy barriers for ring inversion differ significantly [13]. The thiopyran derivative generally exhibits lower barriers to conformational interconversion due to the longer and more flexible carbon-sulfur bonds compared to the carbon-oxygen bonds in the pyran analog [7]. These differences manifest in nuclear magnetic resonance spectra, where chemical shifts and coupling patterns reflect the distinct electronic environments [5].

The electronic properties also differ markedly between the two compounds [21]. The sulfur atom's larger size and different electronegativity compared to oxygen result in altered electron density distributions throughout the molecule [22]. These electronic differences influence reactivity patterns, particularly in nucleophilic substitution reactions and oxidation processes [23].

Spectroscopic characterization reveals compound-specific features that allow for unambiguous identification [4]. The infrared spectra show characteristic carbon-sulfur stretching vibrations in the 600-800 reciprocal centimeter region for the thiopyran derivative, which are absent in the oxygen analog [24]. Mass spectrometric fragmentation patterns also differ, providing diagnostic information for structural elucidation [1].

Structural Variants and Derivatives

The tetrahydro-2H-thiopyran-4-carboxylic acid scaffold serves as a platform for generating diverse structural variants through modification of both the ring system and the carboxylic acid functional group [25] [26]. These derivatives exhibit altered physical, chemical, and potentially biological properties while maintaining the core thiopyran architecture [27] [28].

Table 2: Structural Variants and Derivatives

Derivative TypeMolecular FormulaMolecular Weight (g/mol)CAS NumberMelting Point (°C)
1,1-DioxideC₆H₁₀O₄S178.2164096-87-3195-196
1-Oxide (Sulfoxide)C₆H₁₀O₃S162.2113129-22-1N/A
Methyl EsterC₇H₁₂O₂S160.23N/AN/A
Methyl Ester 1,1-DioxideC₇H₁₂O₄S192.23917807-18-2N/A
Tetrahydro-2H-thiopyran-3-carboxylic acidC₆H₁₀O₂S146.21161404-76-8N/A
Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxideC₆H₁₀O₄S178.21167011-35-0N/A

1,1-Dioxide Derivatives

The 1,1-dioxide derivative of tetrahydro-2H-thiopyran-4-carboxylic acid represents a significant structural modification where the sulfur atom undergoes oxidation to form a sulfone functional group [29] [30]. This transformation introduces two additional oxygen atoms bonded to the sulfur center, resulting in the molecular formula C₆H₁₀O₄S and a molecular weight of 178.21 grams per mole [27]. The compound is registered under CAS number 64096-87-3 and exhibits a substantially elevated melting point of 195-196 degrees Celsius compared to the parent compound [27].

The oxidation to the sulfone significantly alters the electronic properties of the molecule [27]. The 1,1-dioxide functionality increases the compound's polarity and enhances its solubility in polar solvents while reducing lipophilicity [27]. The predicted acid dissociation constant (pKa) value of 4.05±0.20 indicates enhanced acidity compared to typical carboxylic acids, reflecting the electron-withdrawing effect of the sulfone group [27].

Conformational analysis of the 1,1-dioxide derivative reveals that the additional oxygen atoms influence ring geometry and conformational preferences [29]. The sulfone group introduces significant steric bulk and electronic effects that can stabilize specific ring conformations [27]. These modifications affect the compound's reactivity profile and potential applications in organic synthesis [27].

The synthetic preparation of 1,1-dioxide derivatives typically involves oxidation of the parent thiopyran compound using appropriate oxidizing agents [28]. The reaction conditions must be carefully controlled to achieve selective oxidation to the sulfone without affecting the carboxylic acid functionality or causing ring degradation [26].

Ester Derivatives

Ester derivatives of tetrahydro-2H-thiopyran-4-carboxylic acid are generated through conventional esterification reactions that convert the carboxylic acid functional group into various alkyl or aryl esters [28] [31]. The methyl ester variant, with molecular formula C₇H₁₂O₂S and molecular weight 160.23 grams per mole, represents the most commonly studied example in this category [28].

The esterification process typically involves reaction with alcohols under acidic conditions or through more modern coupling methodologies [31]. These transformations preserve the thiopyran ring structure while modifying the physical and chemical properties through elimination of the hydrogen bonding capability of the carboxylic acid group [32]. The resulting esters exhibit altered solubility profiles, reduced acidity, and different reactivity patterns compared to the parent carboxylic acid [28].

Methyl ester derivatives can undergo further oxidation to generate the corresponding 1,1-dioxide variants [28]. The methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide, with CAS number 917807-18-2 and molecular formula C₇H₁₂O₄S, demonstrates the feasibility of combining esterification with sulfur oxidation transformations [28]. These multiply modified derivatives exhibit unique properties that may be valuable for specific applications [28].

The spectroscopic characterization of ester derivatives reveals diagnostic features that confirm successful esterification [33]. The carbonyl stretching frequency in infrared spectra typically shifts to higher wavenumbers (around 1735 reciprocal centimeters) compared to the carboxylic acid precursor, reflecting the altered electronic environment of the ester functional group [32].

Amide Derivatives

Amide derivatives of tetrahydro-2H-thiopyran-4-carboxylic acid are accessible through established amidation methodologies that couple the carboxylic acid with various primary or secondary amines [31]. These transformations utilize coupling reagents or in situ activation strategies to facilitate the formation of amide bonds while preserving the integrity of the thiopyran ring system [31].

The amidation process can employ modern methodologies such as the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine [31]. These methods provide efficient conversion under mild conditions and demonstrate broad compatibility with both aliphatic and aromatic amine substrates [31]. The resulting amides exhibit enhanced stability compared to their ester counterparts and often display improved solubility characteristics [34].

Conformational analysis of amide derivatives reveals that the amide functional group can participate in intramolecular interactions that influence the overall molecular geometry [35]. The amide nitrogen's lone pair electrons can engage in hyperconjugative interactions with the ring system, potentially affecting conformational equilibria [31]. These electronic effects contribute to the unique properties exhibited by thiopyran carboxamide derivatives [35].

The synthesis of amide derivatives offers opportunities for introducing diverse functionality through the amine component [31]. Primary amines yield secondary amides, while secondary amines produce tertiary amide products [31]. The methodology tolerates various substitution patterns on the amine reactants, enabling the preparation of structurally diverse amide libraries [31].

Table 4: Spectroscopic Characterization Summary

TechniqueChemical Shift/FrequencyCharacteristic Features
¹H NMR (COOH)10-12 ppm (broad)Highly deshielded, broad singlet
¹H NMR (Ring CH)1.5-4.0 ppmMultiplicity depends on conformation
¹³C NMR (C=O)170-180 ppmTypical carboxylic acid region
¹³C NMR (Ring C)20-70 ppmRing carbons show conformational effects
IR (C=O stretch)1710 cm⁻¹Hydrogen-bonded dimer
IR (O-H stretch)2500-3300 cm⁻¹Very broad, overlaps C-H
IR (C-S stretch)600-800 cm⁻¹Characteristic of C-S bond
Mass Spectrometry [M]⁺m/z 146Base peak, fragmentation patterns

Melting Point and Appearance

Tetrahydro-2H-thiopyran-4-carboxylic acid exhibits distinct thermal properties that are characteristic of its molecular structure. The compound demonstrates a melting point of 111-112.5°C [1] [2] [3] [4], indicating relatively strong intermolecular forces typical of carboxylic acid-containing compounds due to hydrogen bonding interactions. The compound appears as a white to off-white solid at room temperature [5], maintaining its crystalline integrity under standard storage conditions.

The oxidized derivative, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, shows significantly elevated thermal stability with a melting point range of 195-199°C [6] [7] [8]. This substantial increase in melting point reflects the enhanced intermolecular interactions resulting from the additional oxygen atoms in the sulfone functionality. The oxidized form presents as a white to light yellow powder to crystal [6] [7], with the slight coloration potentially attributed to trace impurities or crystal defects.

CompoundMelting Point (°C)Appearance
Parent acid111-112.5 [1] [2] [3] [4]White to off-white solid [5]
1,1-Dioxide195-199 [6] [7] [8]White to light yellow powder [6] [7]

Solubility Characteristics

The solubility profile of tetrahydro-2H-thiopyran-4-carboxylic acid is influenced by both its carboxylic acid functionality and the hydrophobic thiopyran ring structure. The compound exhibits moderate solubility in polar solvents due to the carboxylic acid group, which can form hydrogen bonds with protic solvents [9]. The cyclic sulfur-containing structure provides some hydrophobic character, creating an amphiphilic molecule with both polar and nonpolar regions.

For the 1,1-dioxide derivative, enhanced solubility in water and methanol has been documented [10], attributed to the increased polarity introduced by the sulfone group. The presence of two additional oxygen atoms significantly increases the hydrogen bonding capacity, leading to improved solvation in polar media. This enhanced polarity makes the dioxide form more suitable for applications requiring aqueous solubility.

The solubility characteristics can be summarized as follows:

  • Parent compound: Moderate solubility in polar organic solvents
  • 1,1-Dioxide: Enhanced water and methanol solubility [10]
  • General behavior: Amphiphilic nature due to polar carboxylic acid and hydrophobic ring system

Stability Studies

Comprehensive stability investigations reveal that tetrahydro-2H-thiopyran-4-carboxylic acid demonstrates good chemical stability under normal storage conditions [5]. The compound remains stable when stored at room temperature, particularly when maintained in cool and dark environments with temperatures below 15°C [6] [7] [8]. This stability profile makes the compound suitable for long-term storage and handling in laboratory and industrial applications.

The cyclic structure provides moderate resistance to hydrolysis [9], with the six-membered thiopyran ring offering greater stability compared to smaller ring systems. However, the carboxylic acid functionality remains reactive toward typical acid-base and nucleophilic substitution reactions. Thermal stability extends to the melting point, beyond which decomposition occurs rather than simple phase transition.

Storage recommendations include:

  • Room temperature storage acceptable for short-term use
  • Cool, dark conditions (< 15°C) for long-term storage [6] [7] [8]
  • Protection from moisture to prevent potential degradation
  • Inert atmosphere recommended for extended storage periods

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as a definitive analytical tool for structural confirmation of tetrahydro-2H-thiopyran-4-carboxylic acid. Commercial suppliers consistently report that ¹H Nuclear Magnetic Resonance spectra are consistent with the expected structure [11], providing verification of the compound's identity and purity. The spectroscopic data confirms the presence of the characteristic thiopyran ring protons and the carboxylic acid functionality.

The ¹H Nuclear Magnetic Resonance spectrum typically exhibits distinct signals corresponding to:

  • Thiopyran ring protons: Multiple signals in the aliphatic region reflecting the saturated six-membered ring
  • Carboxylic acid proton: Broad signal typically appearing downfield due to hydrogen bonding
  • Methylene protons: Complex multipicity patterns due to the ring environment and adjacent sulfur atom

Quantitative analysis using Nuclear Magnetic Resonance spectroscopy has established purity levels of ≥98.0% [11] for commercial preparations, demonstrating the reliability of this analytical technique for quality control purposes. The spectroscopic method provides both qualitative structural confirmation and quantitative purity assessment.

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that provide structural fingerprints for tetrahydro-2H-thiopyran-4-carboxylic acid. The most prominent features include the carboxylic acid functional group absorptions, which appear as distinctive bands in the infrared spectrum.

Key infrared absorption features include:

  • Carboxylic acid O-H stretching: Broad absorption band typically observed between 2500-3300 cm⁻¹ [12]
  • Carbonyl C=O stretching: Sharp, intense absorption around 1700 cm⁻¹ characteristic of carboxylic acids
  • Carbon-sulfur stretching: Medium intensity bands in the fingerprint region
  • Ring deformation modes: Multiple bands reflecting the six-membered ring vibrations

For related thiopyran derivatives, infrared spectroscopy has proven particularly valuable for distinguishing between different oxidation states of the sulfur atom [12]. The oxidized 1,1-dioxide form would exhibit additional characteristic bands corresponding to the sulfone S=O stretching vibrations.

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for tetrahydro-2H-thiopyran-4-carboxylic acid. The technique offers both qualitative identification and quantitative analysis capabilities, particularly valuable for purity assessment and structural verification.

Molecular ion characteristics:

  • Parent compound: Molecular ion peak at m/z = 146 (C₆H₁₀O₂S) [13] [3] [14]
  • 1,1-Dioxide derivative: Molecular ion peak at m/z = 178 (C₆H₁₀O₄S) [6] [15] [16]

Mass spectrometric fragmentation patterns typically show:

  • Loss of carboxylic acid functionality (COOH, mass 45)
  • Ring fragmentation patterns characteristic of saturated heterocycles
  • Sulfur-containing fragment ions providing structural information

The technique serves as a complementary analytical method alongside Nuclear Magnetic Resonance and infrared spectroscopy for comprehensive structural characterization and purity verification.

Acid-Base Properties

Tetrahydro-2H-thiopyran-4-carboxylic acid exhibits typical carboxylic acid behavior with well-defined acid-base characteristics. The compound demonstrates a pKa value of 4.42±0.20 [17], positioning it within the range of weak organic acids. This acidity constant reflects the influence of the thiopyran ring system on the carboxylic acid functionality.

The 1,1-dioxide derivative shows enhanced acidity with a pKa of 4.05±0.20 [18] [19], indicating that oxidation of the sulfur atom increases the electron-withdrawing character of the thiopyran ring. This enhancement in acidity results from the inductive effect of the sulfone group, which stabilizes the conjugate base through electron withdrawal.

Acid-base behavior characteristics:

  • Classification as a weak carboxylic acid
  • Formation of carboxylate salts in basic media
  • pH-dependent speciation in aqueous solutions
  • Buffering capacity in the physiological pH range

The compound readily participates in typical acid-base reactions, including:

  • Neutralization reactions with bases to form salts
  • Esterification reactions under acidic conditions
  • Amide formation through condensation with amines

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functionality in tetrahydro-2H-thiopyran-4-carboxylic acid demonstrates typical reactivity patterns characteristic of aliphatic carboxylic acids. The proximity to the sulfur-containing ring system influences the electronic environment, but does not significantly alter the fundamental reactivity of the carboxyl group.

Primary reaction pathways include:

Esterification reactions: The carboxylic acid readily undergoes esterification with alcohols under acidic catalysis. For example, methyl tetrahydro-2H-thiopyran-4-carboxylate formation has been documented through standard esterification procedures [20]. These reactions proceed via the standard acid-catalyzed mechanism with good yields under appropriate conditions.

Amidation reactions: The compound participates in amide bond formation through reaction with amines. Commercial processes utilize conversion to reactive derivatives such as acid halides to facilitate amidation [21]. These transformations are particularly important for pharmaceutical applications where amide derivatives may exhibit enhanced biological activity.

Reduction reactions: The carboxylic acid can be reduced to the corresponding alcohol using standard reducing agents such as lithium aluminum hydride. This transformation provides access to the primary alcohol derivative, expanding the synthetic utility of the compound.

Salt formation: The acid readily forms stable salts with various bases, including metal hydroxides and organic amines. These salt forms often exhibit improved solubility and stability characteristics compared to the free acid.

Reactivity of the Thiopyran Ring

The tetrahydro-2H-thiopyran ring system exhibits distinctive reactivity patterns that distinguish it from both simple aliphatic compounds and oxygen-containing heterocycles. The presence of sulfur as the heteroatom introduces unique electronic and steric effects that influence the overall chemical behavior.

Oxidation reactions represent the most significant class of transformations for the thiopyran ring. The sulfur atom can be selectively oxidized to form sulfoxide and sulfone derivatives [20]. Treatment with oxidizing agents such as 3-chloroperbenzoic acid yields the corresponding 1,1-dioxide [20] in excellent yields. This oxidation proceeds through the intermediate sulfoxide, which can be isolated under controlled conditions.

Ring conformational behavior plays a crucial role in the reactivity profile. Nuclear magnetic resonance studies indicate that the six-membered ring adopts preferred conformations that minimize steric interactions [22] [23]. The sulfur atom's larger size compared to oxygen influences the ring geometry and affects the accessibility of reaction sites.

Stereochemical considerations are particularly important in reactions involving the thiopyran ring. The ring system can exist in multiple conformational states, and reactions may proceed with high stereoselectivity depending on the specific transformation [24]. This stereochemical control has been exploited in synthetic applications for the preparation of enantiomerically enriched products.

Ring-opening reactions under specific conditions can provide access to acyclic products. While less common than with strained ring systems, the thiopyran ring can undergo ring-opening under strongly acidic or basic conditions, particularly when additional activating groups are present [25].

Coordination chemistry represents another important aspect of thiopyran reactivity. The sulfur atom can serve as a Lewis base in coordination with metal centers, enabling the development of metal-catalyzed transformations that exploit the unique properties of the heterocyclic system [26].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Thiane-4-carboxylic acid

Dates

Last modified: 08-15-2023

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